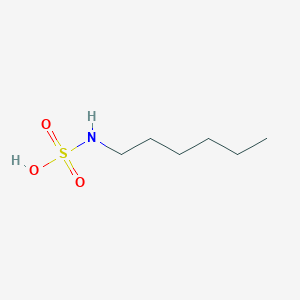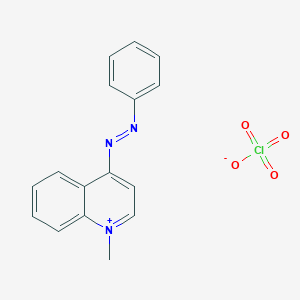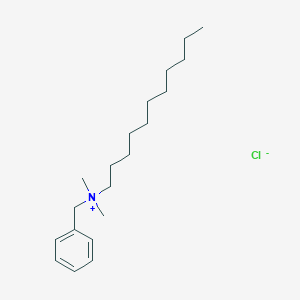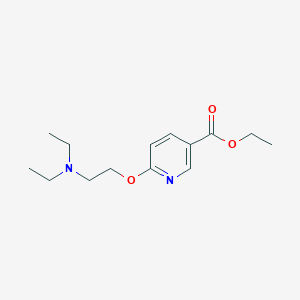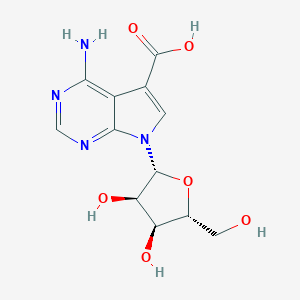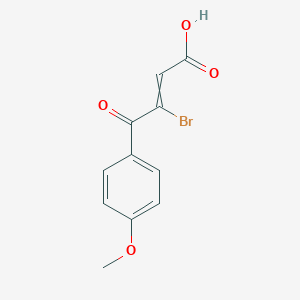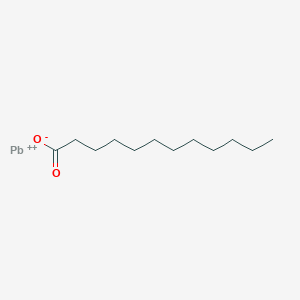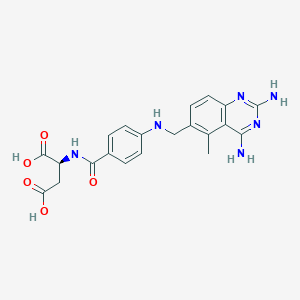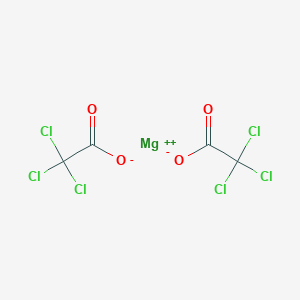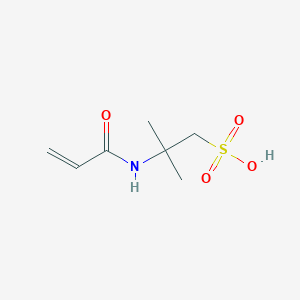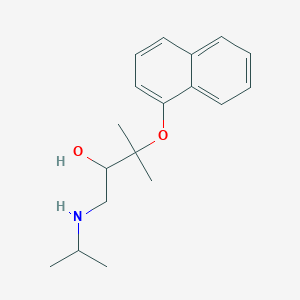
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is a chemical compound that belongs to the category of β-adrenergic receptor antagonists. It is commonly used in scientific research for its ability to block the activity of β-adrenergic receptors. In
Scientific Research Applications
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol is primarily used in scientific research as a β-adrenergic receptor antagonist. It is commonly used to investigate the role of β-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response. It has also been used to study the effects of β-adrenergic receptor blockade on various diseases, such as hypertension, heart failure, and asthma.
Mechanism Of Action
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol works by blocking the activity of β-adrenergic receptors. These receptors are found in various tissues throughout the body, including the heart, lungs, liver, and adipose tissue. When activated by the hormone epinephrine or norepinephrine, β-adrenergic receptors stimulate various physiological processes, such as heart rate, blood pressure, and glucose metabolism. By blocking the activity of these receptors, 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol can reduce the effects of these hormones on the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol depend on the specific tissue and receptor subtype being targeted. In general, β-adrenergic receptor blockade can reduce heart rate, blood pressure, and myocardial oxygen demand. It can also decrease lipolysis in adipose tissue, reduce insulin secretion in the pancreas, and decrease glycogenolysis in the liver. These effects can be beneficial in certain diseases, such as hypertension and heart failure.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol in lab experiments is its specificity for β-adrenergic receptors. This allows researchers to selectively block the activity of these receptors without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other β-adrenergic receptor antagonists. This can make it difficult to achieve complete blockade of the receptors in certain tissues.
Future Directions
There are several future directions for research involving 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol. One area of interest is the role of β-adrenergic receptors in cancer progression. Recent studies have suggested that β-adrenergic receptor signaling may promote tumor growth and metastasis, and blocking these receptors may have therapeutic potential. Another area of interest is the development of more potent and selective β-adrenergic receptor antagonists for use in research and clinical settings.
Synthesis Methods
The synthesis of 1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol involves the reaction of 1-naphthol with isopropylamine and 3-methyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The yield of the product is typically around 50%.
properties
CAS RN |
19343-20-5 |
|---|---|
Product Name |
1-(Isopropylamino)-3-methyl-3-(1-naphthyloxy)-2-butanol |
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-methyl-3-naphthalen-1-yloxy-1-(propan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C18H25NO2/c1-13(2)19-12-17(20)18(3,4)21-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,17,19-20H,12H2,1-4H3 |
InChI Key |
AHNWOZVUKIGWSH-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)NCC(C(C)(C)OC1=CC=CC2=CC=CC=C21)O |
synonyms |
1-(Isopropylamino)-3-methyl-3-(1-naphtyloxy)-2-butanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



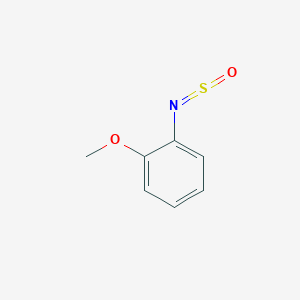
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
